4-Bromo-3,6-dihydro-2H-thiopyran
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Overview
Description
4-Bromo-3,6-dihydro-2H-thiopyran is an organic compound characterized by a six-membered ring containing a sulfur atom and a bromine atom at the fourth position. The molecular formula of this compound is C5H7BrS, and it has a molecular weight of 179.08 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran can be achieved through the bromination of 3,6-dihydro-2H-thiopyran. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a solvent such as dichloromethane (CH2Cl2) under reflux conditions . The reaction proceeds as follows:
3,6-dihydro-2H-thiopyran+NBS→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,6-dihydro-2H-thiopyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido- or thiocyanato-substituted thiopyrans.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include debrominated thiopyrans or reduced sulfur-containing compounds.
Scientific Research Applications
4-Bromo-3,6-dihydro-2H-thiopyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-dihydro-2H-thiopyran involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the sulfur atom can engage in coordination with metal ions or other electrophilic species. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-thiopyran: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-3,6-dihydro-2H-thiopyran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Bromo-2,3-dihydro-2H-thiopyran: Different position of the double bond, affecting its chemical behavior.
Uniqueness
4-Bromo-3,6-dihydro-2H-thiopyran is unique due to the presence of both a bromine atom and a sulfur atom within a six-membered ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
4-bromo-3,6-dihydro-2H-thiopyran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrS/c6-5-1-3-7-4-2-5/h1H,2-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHPCGQRHLCGSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682107 |
Source
|
Record name | 4-Bromo-3,6-dihydro-2H-thiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-60-7 |
Source
|
Record name | 4-Bromo-3,6-dihydro-2H-thiopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,6-dihydro-2H-thiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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